molecular formula C19H18ClN5O2S B6443852 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2548986-84-9

5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6443852
CAS No.: 2548986-84-9
M. Wt: 415.9 g/mol
InChI Key: TXUZHFVJPXJMBG-UHFFFAOYSA-N
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Description

5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a combination of pyridine, piperidine, and benzothiazole moieties

Preparation Methods

The synthesis of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The preparation begins with the formation of the benzothiazole ring, followed by the introduction of the piperidine moiety. The final step involves the attachment of the pyridine ring with a nitrile group. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The benzothiazole moiety is known to modulate the activity of certain receptors, such as the AMPA receptor, which plays a role in synaptic transmission . Additionally, the compound’s ability to inhibit enzymes involved in cell proliferation contributes to its anticancer activity .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and pyridine-based molecules. For example:

The uniqueness of 5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile lies in its specific combination of functional groups, which confer a distinct set of biological activities and chemical reactivity.

Properties

IUPAC Name

5-chloro-6-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2S/c1-24(18-15-4-2-3-5-17(15)28(26,27)23-18)14-6-8-25(9-7-14)19-16(20)10-13(11-21)12-22-19/h2-5,10,12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUZHFVJPXJMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=C(C=C(C=N2)C#N)Cl)C3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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